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Compound of Interest

Compound Name: Aspulvinone O

Cat. No.: B10820821 Get Quote

Aspulvinone O, a naturally occurring pulvinone derivative isolated from Aspergillus terreus,

has garnered significant attention in the scientific community for its diverse biological activities.

This guide provides a comparative analysis of the bioactivity of Aspulvinone O and its

synthetic analogues, offering researchers, scientists, and drug development professionals a

comprehensive overview of their potential as therapeutic agents. The information presented is

supported by experimental data from recent studies, with a focus on their anticancer, antiviral,

and enzyme-inhibitory properties.

Quantitative Bioactivity Data
The bioactivity of Aspulvinone O and its analogues has been evaluated against various

molecular targets. The following table summarizes the key quantitative data, primarily half-

maximal inhibitory concentration (IC50) values, to facilitate a direct comparison of their potency.
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Compound Target Bioactivity (IC50) Reference

Aspulvinone O GOT1 Potent Inhibitor [1][2][3]

SARS-CoV-2 Mpro 12.41 ± 2.40 µM [4][5]

SARS-CoV-2 PLpro 21.34 ± 0.94 µM [4][5]

DPPH radicals 11.6 µM [6]

Aspulvinone E SARS-CoV-2 Mpro 39.93 ± 2.42 µM [4][5]

Analogue 49 SARS-CoV-2 Mpro 28.25 ± 2.37 µM [4][5]

Analogue 50 SARS-CoV-2 PLpro 17.43 ± 2.60 µM [4][5]

Analogue 51 SARS-CoV-2 PLpro 23.05 ± 0.07 µM [4][5]

Aspulvinone V (1) α-glucosidase 2.2 µM [7]

Aspulvinone H (4) α-glucosidase 4.6 µM [7]

Mechanism of Action: Inhibition of GOT1 in
Pancreatic Cancer
Aspulvinone O has been identified as a potent inhibitor of glutamic-oxaloacetic transaminase

1 (GOT1), an enzyme crucial for the metabolic reprogramming of pancreatic ductal

adenocarcinoma (PDAC) cells.[1][2][3] By inhibiting GOT1, Aspulvinone O disrupts glutamine

metabolism, leading to increased oxidative stress and suppression of cancer cell proliferation.

[1][2] This targeted inhibition highlights its potential as a novel anti-tumor agent for PDAC

therapy.[1][2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6717386/
https://www.researchgate.net/publication/335506741_Aspulvinone_O_a_natural_inhibitor_of_GOT1_suppresses_pancreatic_ductal_adenocarcinoma_cells_growth_by_interfering_glutamine_metabolism
https://pubmed.ncbi.nlm.nih.gov/31470862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlepdf/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlepdf/2023/ra/d2ra08133d
https://www.mdpi.com/1660-3397/14/4/76
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlepdf/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlepdf/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlepdf/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC9903353/
https://pubs.rsc.org/en/content/articlepdf/2023/ra/d2ra08133d
https://pmc.ncbi.nlm.nih.gov/articles/PMC8416056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8416056/
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717386/
https://www.researchgate.net/publication/335506741_Aspulvinone_O_a_natural_inhibitor_of_GOT1_suppresses_pancreatic_ductal_adenocarcinoma_cells_growth_by_interfering_glutamine_metabolism
https://pubmed.ncbi.nlm.nih.gov/31470862/
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717386/
https://www.researchgate.net/publication/335506741_Aspulvinone_O_a_natural_inhibitor_of_GOT1_suppresses_pancreatic_ductal_adenocarcinoma_cells_growth_by_interfering_glutamine_metabolism
https://pmc.ncbi.nlm.nih.gov/articles/PMC6717386/
https://www.researchgate.net/publication/335506741_Aspulvinone_O_a_natural_inhibitor_of_GOT1_suppresses_pancreatic_ductal_adenocarcinoma_cells_growth_by_interfering_glutamine_metabolism
https://pubmed.ncbi.nlm.nih.gov/31470862/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PDAC Cell

GOT1 Catalyzed Reaction

Glutamine Glutamate
α-Ketoglutarate

Aspartate

Oxaloacetate

GOT1

Malate

 reductive
 carboxylation

Cell Proliferation

 Anabolic
 Processes

Pyruvate NADPH

 Malic
 Enzyme ROS Balance

Aspulvinone O
Inhibits

Click to download full resolution via product page

Caption: Aspulvinone O inhibits GOT1, disrupting glutamine metabolism in PDAC cells.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of

Aspulvinone O and its analogues.

1. GOT1 Inhibition Assay

Objective: To determine the inhibitory effect of Aspulvinone O on GOT1 enzyme activity.

Methodology: The binding affinity between Aspulvinone O and the GOT1 protein was

assessed using several biophysical techniques.[2][3]

Virtual Docking: Computational modeling was used to predict the binding mode of

Aspulvinone O to the active site of GOT1.[2] The analysis suggested hydrophobic

interactions with Trp141 and hydrogen bonding with Thr110 and Ser256.[2]

Microscale Thermophoresis (MST): This technique was employed to quantify the binding

affinity between Aspulvinone O and purified GOT1 protein in solution.
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Cellular Thermal Shift Assay (CETSA): CETSA was used to verify the engagement of

Aspulvinone O with GOT1 in a cellular context. The principle is that ligand binding

stabilizes the target protein against thermal denaturation.

Drug Affinity Responsive Target Stability (DARTS): This method was used to confirm the

direct binding of Aspulvinone O to GOT1 by assessing the protease resistance of the

target protein upon ligand binding.

2. Anti-SARS-CoV-2 Enzyme Assays

Objective: To evaluate the inhibitory activity of Aspulvinone O and its analogues against

SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).

Methodology: High-throughput screening and enzyme kinetics assays were performed.[4][5]

Enzyme Inhibition Assay: The enzymatic activity of recombinant Mpro and PLpro was

measured in the presence of varying concentrations of the test compounds. The IC50

values were determined by plotting the percentage of inhibition against the compound

concentration.

Enzyme Kinetics: To understand the mechanism of inhibition (e.g., competitive,

uncompetitive), enzyme kinetic studies were conducted by measuring the reaction rates at

different substrate and inhibitor concentrations.[5] For example, Aspulvinone O was

found to be a competitive inhibitor of SARS-CoV-2 Mpro.[5]

3. α-Glucosidase Inhibition Assay

Objective: To assess the potential of Aspulvinone analogues to inhibit α-glucosidase, an

enzyme involved in carbohydrate digestion.

Methodology: The inhibitory effect of the compounds on α-glucosidase was evaluated in

vitro.[7]

In Vitro Enzyme Assay: The activity of α-glucosidase was measured using a chromogenic

substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol

released was quantified spectrophotometrically. The IC50 values were calculated from the

dose-response curves. Acarbose was used as a positive control.[7]
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Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing the bioactivity of Aspulvinone O
analogues involves a series of steps from initial screening to in-depth mechanistic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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